![molecular formula C16H16N2O4S B6395169 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% CAS No. 1261992-29-3](/img/structure/B6395169.png)
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid (2-PIPA) is a synthetic compound with a wide range of applications in scientific research. It is a type of isonicotinic acid (INA), which is an organic compound derived from nicotinic acid (NA). 2-PIPA has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of drugs on the body. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the cardiovascular system. Additionally, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been used to study the effects of drugs on the endocrine system, as well as to study the effects of drugs on the reproductive system.
Mecanismo De Acción
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is an inhibitor of nicotinic acid amide hydrolase (NAH), an enzyme responsible for the hydrolysis of nicotinic acid amide (NAA). By inhibiting the activity of NAH, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% increases the levels of NAA in the body, which in turn increases the levels of nicotinic acid (NA) in the body. This increase in NA levels has been shown to have a variety of beneficial effects, including the stimulation of insulin release, the inhibition of lipolysis, and the inhibition of cholesterol synthesis.
Biochemical and Physiological Effects
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of nicotinic acid (NA) in the body, which in turn increases the levels of nicotinic acid amide (NAA) in the body. This increase in NAA levels has been shown to have a variety of beneficial effects, including the stimulation of insulin release, the inhibition of lipolysis, and the inhibition of cholesterol synthesis. Additionally, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been shown to have anti-inflammatory and anti-oxidative effects, as well as to have protective effects against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable, making it suitable for long-term storage and use. However, one of the main limitations of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is that it is not water soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% research. One potential future direction is the development of new synthetic methods for the synthesis of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%, such as its potential use as an anti-inflammatory or anti-oxidative agent. Furthermore, further research could be conducted to explore the potential use of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% as a tool to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of drugs on the body. Finally, further research could be conducted to explore the potential use of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% as a tool to study the effects of drugs on the immune system, as well as to study the effects of drugs on the cardiovascular system and the endocrine system.
Métodos De Síntesis
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-pyrrolidin-1-ylsulfonyl chloride with 2-chloro-4-nitrophenol in the presence of potassium carbonate. This reaction yields 2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]isonicotinic acid (2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%). The second step involves the reaction of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% with sodium hydroxide in the presence of methanol. This reaction yields the desired product, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%.
Propiedades
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)13-6-7-17-15(11-13)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUZUPWQTLDCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688459 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-29-3 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



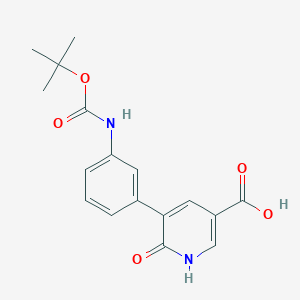


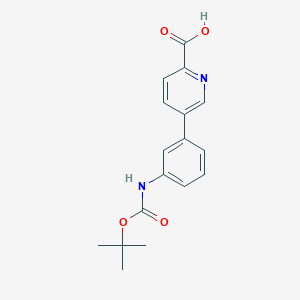
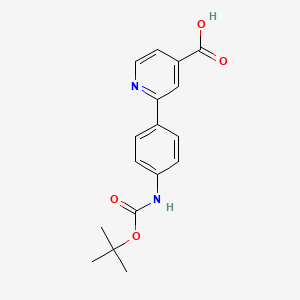
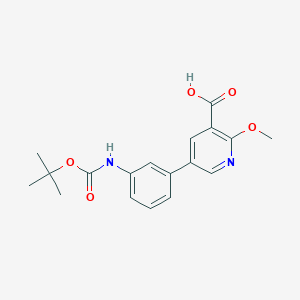
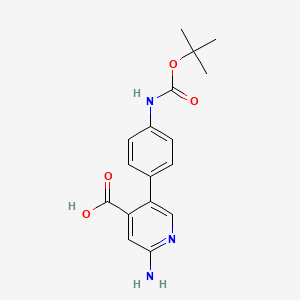
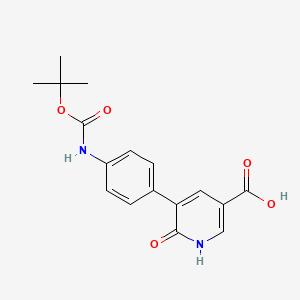
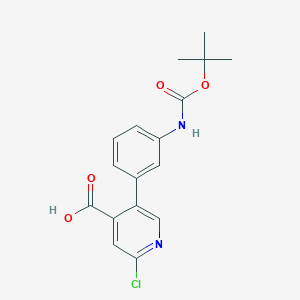

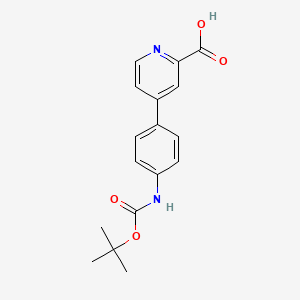
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)